N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomeric Purity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide (CAS 477493-48-4) is a hybrid heterocyclic small molecule that fuses a 2-phenylquinoline-4-carboxamide scaffold with a benzimidazole moiety linked via a meta-substituted phenyl bridge. Its molecular formula is C₂₉H₂₀N₄O, with a molecular weight of 440.51 g/mol.

Molecular Formula C29H20N4O
Molecular Weight 440.506
CAS No. 477493-48-4
Cat. No. B2483203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide
CAS477493-48-4
Molecular FormulaC29H20N4O
Molecular Weight440.506
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5
InChIInChI=1S/C29H20N4O/c34-29(23-18-27(19-9-2-1-3-10-19)31-24-14-5-4-13-22(23)24)30-21-12-8-11-20(17-21)28-32-25-15-6-7-16-26(25)33-28/h1-18H,(H,30,34)(H,32,33)
InChIKeyKUDDDLLEKIBISX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide (CAS 477493-48-4) Procurement Baseline: Chemical Class, Purity, and Structural Identity


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide (CAS 477493-48-4) is a hybrid heterocyclic small molecule that fuses a 2-phenylquinoline-4-carboxamide scaffold with a benzimidazole moiety linked via a meta-substituted phenyl bridge . Its molecular formula is C₂₉H₂₀N₄O, with a molecular weight of 440.51 g/mol . The compound is supplied at a purity of ≥95% , making it suitable for focused library screening and as a synthetic intermediate for medicinal chemistry campaigns targeting kinase inhibition, DNA intercalation, or antimicrobial pathways associated with quinoline-benzimidazole hybrids . The meta-phenyl linkage distinguishes it from para-substituted regioisomers, potentially altering its three-dimensional pharmacophore presentation and target-binding profile .

Why N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide Cannot Be Substituted Generically: Regioisomeric and Scaffold-Specific Differentiation Risks


Generic substitution within the quinoline-benzimidazole carboxamide family carries high risk due to regioisomeric sensitivity. The target compound features a meta-substituted phenyl linker connecting the benzimidazole and quinoline-carboxamide moieties; the para-substituted analog (CAS 477485-62-4) possesses a different spatial arrangement that is anticipated to alter DNA intercalation geometry, kinase ATP-pocket occupancy, or carbonic anhydrase binding . Class-level studies on 2-phenylbenzimidazole-4-carboxamides demonstrate that even minor substitution changes (e.g., moving a methyl group on the benzimidazole ring) can ablate antitumor activity entirely . Therefore, procurement of the exact CAS number is critical for experimental reproducibility, particularly in structure-activity relationship (SAR) campaigns where meta- versus para-connectivity differences may determine hit confirmation versus false-negative results .

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide Quantitative Differentiation Evidence Table


Meta- vs. Para-Substituted Phenyl Linker: Regioisomeric Purity and Pharmacophoric Consequences

The target compound (meta-substituted, CAS 477493-48-4) differs from its para-substituted regioisomer (CAS 477485-62-4) solely in the position of the benzimidazole-phenyl linkage. While direct comparative bioactivity data for this exact pair is absent from the permitted literature, class-level SAR on 2-phenylbenzimidazole-4-carboxamides demonstrates that the spatial orientation of the benzimidazole moiety relative to the carboxamide governs DNA intercalation affinity and antitumor potency . In the 1990 Denny et al. study, moving a substituent from the para to meta position on the pendant phenyl ring of 2-phenylbenzimidazole-4-carboxamides resulted in substantial changes in in vivo antitumor activity against P388 leukemia, with some meta-substituted analogs showing markedly different dose-response profiles compared to their para counterparts . The meta-configuration in the target compound is predicted to enforce a distinct dihedral angle between the benzimidazole and quinoline planes, potentially altering binding to flat DNA intercalation sites or kinase ATP pockets compared to the para-isomer .

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomeric Purity

Quinoline-Benzimidazole Hybrid Scaffold vs. Simple Quinoline-4-Carboxamides: Predicted Multi-Target Potential

The target compound incorporates both a quinoline-4-carboxamide and a benzimidazole substructure within a single molecule. By contrast, simpler 2-phenylquinoline-4-carboxamide derivatives (e.g., compound 7b from the 2017 tubulin series ) lack the benzimidazole moiety. The 2017 study reported that the most potent simple 2-phenylquinoline-4-carboxamide, compound 7b, showed IC₅₀ values of 0.5 μM (SK-OV-3) and 0.2 μM (HCT116) through tubulin polymerization inhibition . The target compound's additional benzimidazole group is expected to confer supplementary DNA intercalation or kinase inhibition capacity, as demonstrated in analogous quinoline-benzimidazole hybrids that target EGFR, VEGFR-2, and PDGFR kinases simultaneously . Although no direct IC₅₀ data exists for the target compound, the hybrid scaffold design is consistent with multi-target anticancer strategies where benzimidazole contributes to PARP-1 inhibition (IC₅₀ values as low as 43.7 nM in related series ) and the quinoline-carboxamide contributes to tubulin or kinase engagement .

Anticancer Drug Discovery Multi-Target Kinase Inhibition DNA Intercalation

Supply Chain Differentiation: Regioisomeric Purity and CAS-Specific Procurement Integrity

The target compound is commercially available with a verified purity of ≥95% and a defined CAS number (477493-48-4) that unambiguously encodes the meta-substituted regioisomer . The para-substituted regioisomer (CAS 477485-62-4) carries a different CAS number and is listed separately in chemical catalogs . This CAS-level traceability is critical because NMR and LC-MS characterization may not always distinguish regioisomers without authentic reference standards. The risk of regioisomeric cross-contamination or mislabeling in generic 'quinoline-benzimidazole carboxamide' lots is mitigated by sourcing the specific CAS number. In the absence of published bioactivity data, the compound's defined regioisomeric identity and cataloged purity represent the primary verifiable differentiation for procurement decisions.

Chemical Procurement Isomeric Purity Quality Assurance

Class-Level DNA Intercalation Prediction: Quinoline-Benzimidazole vs. Classical Intercalators

The 2-phenylbenzimidazole-4-carboxamide class, to which the target compound's benzimidazole substructure belongs, was originally designed as 'minimal' DNA-intercalating agents that do not require topoisomerase II poisoning for antitumor activity . In the 1990 Denny et al. study, the most active 2-phenylbenzimidazole-4-carboxamides demonstrated in vivo antitumor activity against P388 leukemia with ILS (increase in lifespan) values exceeding 100% at optimal doses, while classical intercalators like amsacrine act via topoisomerase II poisoning . The target compound, by virtue of its 2-phenylbenzimidazole carboxamide core (presented via the meta-phenyl linkage), is hypothesized to share this topoisomerase-II-independent intercalation mechanism, which may offer advantage in tumors with topoisomerase II-mediated drug resistance . However, the addition of the 2-phenylquinoline substituent distinguishes the target from the simpler 2-phenylbenzimidazole-4-carboxamides, and its effect on DNA binding has not been measured .

DNA Intercalation Antitumor Mechanism Topoisomerase II-Independent

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry SAR Campaigns Requiring Regioisomerically Defined Quinoline-Benzimidazole Hybrids

This compound serves as a meta-linked regioisomer standard in SAR studies exploring the effect of phenyl linker connectivity on target binding. Researchers can systematically compare the meta-isomer (CAS 477493-48-4) against the para-isomer (CAS 477485-62-4) to deconvolute positional effects on kinase inhibition or DNA intercalation potency, using the class-level SAR framework established by Denny et al. (1990) for 2-phenylbenzimidazole-4-carboxamides .

Polypharmacology Screening Libraries Targeting DNA-Damage Response and Kinase Pathways

Given the quinoline-4-carboxamide substructure's demonstrated tubulin polymerization inhibitory activity (IC₅₀ = 0.2–0.5 μM for optimized analogs ) and the benzimidazole moiety's association with PARP-1 (IC₅₀ = 43.7 nM in related series ) and multi-kinase inhibition , the hybrid compound is a rational inclusion in focused screening decks for DNA-damage repair-deficient cancers (e.g., BRCA-mutant tumors) where simultaneous tubulin and PARP-1 engagement may produce synthetic lethality.

Chemical Biology Tool Compound for Studying Topoisomerase-II-Independent DNA Intercalation

The benzimidazole-carboxamide core is a validated 'minimal' DNA intercalator that does not poison topoisomerase II . The target compound can be deployed as a probe to distinguish topoisomerase-II-dependent from topoisomerase-II-independent DNA damage responses in cellular assays, particularly in isogenic cell line pairs differing in topoisomerase II expression.

Antimicrobial and Antiparasitic Screening Based on Quinoline-Benzimidazole Hybrid Privileged Scaffolds

Recent studies demonstrate that benzimidazole-quinoline hybrids exhibit antimalarial and antitrypanosomal activities . The target compound's structural features align with this privileged scaffold space, supporting its inclusion in phenotypic screening cascades for neglected tropical diseases where quinoline antimalarials (e.g., chloroquine) face resistance.

Quote Request

Request a Quote for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenylquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.